2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
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Overview
Description
2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a carboxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example, the reaction of o-phenylenediamine with 3-carboxybenzaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent sensors and materials with specific adsorption properties.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Carboxyphenyl)-1H-benzo[D]imidazole-6-carboxylic acid
- 2-(4-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
- 2-(3-Carboxyphenyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a multifunctional fluorescent sensor set it apart from other similar compounds .
Properties
CAS No. |
82484-65-9 |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(3-carboxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)9-3-1-2-8(6-9)13-16-11-5-4-10(15(20)21)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
OUBJIJBUJNMZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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